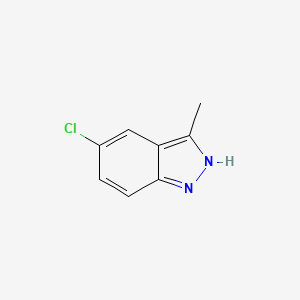

5-Chloro-3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXGCJNTVZAVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672029 | |

| Record name | 5-Chloro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945265-09-8 | |

| Record name | 5-Chloro-3-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its synthesis, physicochemical properties, spectroscopic signature, safe handling, and its strategic role in the construction of pharmacologically active molecules, particularly protein kinase inhibitors.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole core is a privileged heterocyclic motif in modern drug discovery.[1] Its bicyclic structure, composed of fused benzene and pyrazole rings, acts as a versatile bioisostere for native purines like adenine, enabling it to effectively compete for the ATP-binding site of protein kinases.[1] This has led to the successful development of numerous kinase inhibitors for oncology and other therapeutic areas, including marketed drugs such as Axitinib and Pazopanib.[2]

This compound represents a strategically functionalized variant. The 3-methyl group can provide beneficial steric interactions within a target's active site, while the 5-chloro substituent offers a key vector for modifying electronic properties and can serve as a metabolic blocking position or a point for further synthetic elaboration. Understanding the chemistry and handling of this specific building block is crucial for its effective deployment in drug discovery programs.

Synthesis of this compound

While a specific peer-reviewed protocol for this exact molecule is not widely published, its synthesis can be reliably achieved through established methods for 3-methyl-indazole formation. A highly plausible and robust approach involves the acid-catalyzed cyclization of a hydrazone derived from an ortho-amino or ortho-halo acetophenone. The most direct conceptual route involves the intramolecular cyclization of the hydrazone of 1-(5-chloro-2-aminophenyl)ethan-1-one.

Representative Synthetic Pathway

The following protocol is a representative procedure based on well-established indazole syntheses from substituted acetophenones.[3][4] The key transformation is the intramolecular cyclization, which forms the N-N bond of the pyrazole ring.

Caption: A plausible multi-step synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound from a suitable precursor. This protocol adapts a general copper-catalyzed intramolecular N-arylation method.[5]

Materials:

-

(E/Z)-1-(5-chloro-2-fluorophenyl)ethan-1-one oxime (or related ortho-halo precursor)

-

Hydrazine hydrate

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (ligand)

-

Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation: To a solution of the starting ortho-halo acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.5 eq). The mixture is stirred at reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the crude hydrazone is carried forward.

-

Cyclization: To a dry Schlenk tube under a nitrogen atmosphere, add the crude hydrazone (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.22 eq), and KOH (2.0 eq).

-

Add anhydrous DMF to the flask.

-

The reaction mixture is heated to 120 °C and stirred for 24 hours.[5] Progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate and passed through a short plug of silica gel. The filtrate is washed sequentially with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Causality: The copper(I) catalyst, in conjunction with the 1,10-phenanthroline ligand, facilitates the intramolecular C-N bond formation, a type of Ullmann condensation, which is highly effective for creating the indazole ring from ortho-halo precursors.[5] The base (KOH) is essential to deprotonate the hydrazine nitrogen, activating it for nucleophilic attack.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for confirming the identity and purity of a synthetic building block. The data below is a combination of supplier-provided information and predicted spectroscopic values based on established chemical principles and data from closely related analogs.[6]

Physicochemical Data

| Property | Value | Source/Comment |

| CAS Number | 945265-09-8 | [7] |

| Molecular Formula | C₈H₇ClN₂ | [7] |

| Molecular Weight | 166.61 g/mol | [7] |

| Appearance | Expected to be an off-white to light yellow solid | Based on similar indazoles |

| Melting Point | ~265 °C | Supplier Data |

| Boiling Point | ~318.6 ± 22.0 °C at 760 mmHg | Supplier Data |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in chloroform; insoluble in water | Predicted |

Predicted Spectroscopic Data

The following spectral data are predicted. Experimental verification is required for absolute confirmation.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.8 ppm (s, 1H, N-H): The acidic indazole proton is typically a broad singlet at low field.

-

δ ~7.7 ppm (d, J ≈ 1.5 Hz, 1H, H-4): The H-4 proton is a doublet due to coupling with H-6, with the small coupling constant characteristic of a meta relationship. It is downfield due to its proximity to the pyrazole ring.

-

δ ~7.5 ppm (d, J ≈ 8.8 Hz, 1H, H-7): The H-7 proton is a doublet due to ortho coupling with H-6.

-

δ ~7.2 ppm (dd, J ≈ 8.8, 1.8 Hz, 1H, H-6): The H-6 proton is a doublet of doublets, showing both ortho coupling to H-7 and meta coupling to H-4.

-

δ ~2.5 ppm (s, 3H, CH₃): The methyl protons at the C-3 position appear as a singlet.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~142.0 ppm (C-3): Quaternary carbon bearing the methyl group.

-

δ ~140.5 ppm (C-7a): Quaternary carbon at the ring junction.

-

δ ~127.0 ppm (C-5): Carbon bearing the chloro substituent.

-

δ ~125.5 ppm (C-3a): Quaternary carbon at the ring junction.

-

δ ~121.5 ppm (C-6): Aromatic CH.

-

δ ~120.0 ppm (C-4): Aromatic CH, often downfield in indazoles.

-

δ ~110.0 ppm (C-7): Aromatic CH.

-

δ ~12.0 ppm (CH₃): Methyl carbon.

Mass Spectrometry (EI):

-

m/z 166/168 (M⁺): Molecular ion peak showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

-

m/z 151/153 ([M-CH₃]⁺): Fragment corresponding to the loss of the methyl group.

-

m/z 124: Fragment corresponding to the loss of CH₃ and HCN.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

3100-3000: N-H stretching (broad).

-

2950-2850: C-H stretching (methyl group).

-

1620, 1500, 1470: C=C and C=N aromatic ring stretching vibrations.

-

~820: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

-

~750: C-Cl stretching.

Applications in Drug Discovery: A Strategic Building Block

This compound is a valuable intermediate for synthesizing targeted therapeutics, most notably protein kinase inhibitors.[8] Its utility stems from its pre-installed core structure that is primed for further functionalization.

Role in Kinase Inhibitor Synthesis

The indazole moiety serves as an excellent "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region. The N-H donor and the N2 lone pair acceptor mimic the adenine of ATP. The 5-chloro-3-methyl substitution pattern is strategically important for building potent and selective inhibitors.

Caption: General synthetic workflow utilizing this compound for kinase inhibitor development.

Expert Insight: The synthesis of many indazole-based kinase inhibitors involves a convergent strategy. First, the indazole core is N-arylated, often with a functionalized aryl halide. This aryl group is then further elaborated using palladium-catalyzed cross-coupling reactions to introduce moieties that target specific pockets in the kinase active site, thereby driving potency and selectivity. The 5-chloro group on the indazole core can enhance binding affinity through favorable interactions and often improves metabolic stability by blocking a potential site of oxidative metabolism.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is derived from the Safety Data Sheet (SDS) for this compound.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Keep container tightly closed.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemistry. Its synthesis is accessible through established chemical transformations, and its structure is ideally suited for the development of targeted therapies like kinase inhibitors. This guide provides researchers with the foundational knowledge required to synthesize, characterize, and safely handle this compound, enabling its effective application in the pursuit of novel therapeutic agents.

References

- 1. caribjscitech.com [caribjscitech.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole synthesis [organic-chemistry.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. cyclicpharma.com [cyclicpharma.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to 5-Chloro-3-methyl-1H-indazole: Properties, Synthesis, and Applications for the Research Scientist

Introduction: The Privileged Indazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in successful drug candidates due to their favorable interactions with biological targets. The indazole ring system is one such "privileged scaffold."[1][2] Structurally, this bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a versatile building block in drug discovery.[2] It is often employed as a bioisostere for the native indole moiety found in many biological signaling molecules, offering potential improvements in metabolic stability, plasma clearance, and oral bioavailability.[3]

This guide provides an in-depth technical overview of a specific, functionally rich derivative: 5-Chloro-3-methyl-1H-indazole . We will dissect its core physicochemical properties, outline a representative synthetic and characterization workflow, discuss its chemical reactivity and handling, and explore its significance as a strategic building block for researchers in drug development. This document is designed to bridge the gap between catalog data and practical laboratory application, offering field-proven insights for scientists and researchers.

Molecular Identity and Physicochemical Properties

The identity of a chemical compound is fundamentally defined by its structure and resulting physical properties. This compound is a substituted indazole where the benzene ring is chlorinated at position 5, and the pyrazole ring bears a methyl group at position 3.

Caption: Chemical structure of this compound.

The precise substitution pattern is critical as it dictates the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which influence its binding affinity to target proteins and overall pharmacological profile.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 945265-09-8 | [][5][6] |

| Molecular Formula | C₈H₇ClN₂ | [6] |

| Molecular Weight | 166.61 g/mol | [6] |

| Physical Form | Solid (predicted) | |

| Melting Point | Data not available. (For comparison, the related 5-Chloro-3-methyl-1H-indole melts at 111-113 °C) | [7] |

| Boiling Point | Data not available. (For comparison, 5-chloro-1H-indazole-3-carboxylic acid boils at 472.1 °C) | [8] |

| Solubility | Data not available. Expected to be soluble in organic solvents like DMSO, DMF, and methanol. | N/A |

Synthesis and Characterization

The utility of a building block is directly tied to its accessibility and the reliability of its synthesis. While numerous methods exist for constructing the indazole core, a common and effective strategy involves the cyclization of appropriately substituted precursors.[1]

Synthetic Strategy: A Conceptual Workflow

A robust synthetic plan ensures not only a high yield of the desired product but also purity, which is paramount for subsequent applications, especially in drug discovery where impurities can confound biological data. The synthesis of substituted indazoles can often be achieved through transition-metal-free reactions, which are advantageous for their cost-effectiveness and reduced risk of heavy metal contamination in the final product.[1]

Caption: Conceptual workflow for the synthesis and validation of an indazole derivative.

Protocol: A Representative Synthesis of a Substituted 1H-Indazole

The following protocol is a representative example adapted from established literature methods for synthesizing 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[9] This method is chosen for its broad substrate scope and transition-metal-free conditions.

Objective: To synthesize this compound.

Materials:

-

Precursor 1: N-tosylhydrazone derived from acetone.

-

Precursor 2: 1-Chloro-2,4-dinitrobenzene (as a representative nitroaromatic).

-

Base: Cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous Dimethylformamide (DMF).

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Methodology:

-

Vessel Preparation: An oven-dried Schlenk tube is charged with a magnetic stir bar.

-

Reagent Addition: To the tube, add the nitroaromatic precursor (0.3 mmol, 1.0 equiv), the N-tosylhydrazone (0.36 mmol, 1.2 equiv), and cesium carbonate (1.08 mmol, 3.6 equiv).

-

Causality Insight: Cesium carbonate is selected as the base due to its high solubility in DMF and its ability to facilitate the reaction effectively. Its bulk and non-nucleophilic nature minimize competing side reactions.

-

-

Solvent Addition: Under a nitrogen atmosphere, add 2.0 mL of anhydrous DMF.

-

Reaction Conditions: The vessel is sealed and the mixture is stirred at a controlled temperature (e.g., 60-80 °C).

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine to remove DMF and inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography.

Analytical Characterization: A Self-Validating System

Confirmation of the target structure is achieved via a suite of analytical methods. The data obtained should be consistent and complementary, providing a self-validating system to confirm the identity and purity of the synthesized this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on related structures, one would anticipate:

-

A singlet for the methyl group (CH₃) protons around δ 2.3-2.5 ppm.[7]

-

A series of signals in the aromatic region (δ 7.0-8.0 ppm) for the three protons on the benzene ring.[10] The coupling patterns (doublets, doublet of doublets) would confirm the 5-chloro substitution pattern.

-

A broad singlet for the N-H proton, the chemical shift of which can be variable and concentration-dependent.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the carbon framework. Key expected signals include the methyl carbon, six distinct aromatic carbons, and the C3 carbon of the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks in an approximate 3:1 ratio, which is definitive proof of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), aromatic C-H stretching, and C=C/C=N ring vibrations in the 1400-1600 cm⁻¹ region.[11]

Chemical Reactivity and Handling

Core Reactivity

The indazole ring exhibits a rich and complex reactivity profile.

-

Tautomerism: The 1H-indazole tautomer is generally the most stable and predominant form in solution and the solid state.[2]

-

N-Functionalization: The N-H proton is acidic (pKa ≈ 13.9), making the N1 position a primary site for reactions like alkylation, acylation, and arylation under basic conditions.[2][12] This is a crucial reaction for modulating the pharmacokinetic properties of indazole-based drug candidates.

-

C3-Functionalization: While the N1 position is more nucleophilic, direct functionalization at the C3 position is also a key strategy for elaborating the scaffold and is an active area of synthetic research.[13][14]

Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related chloro-indazoles indicates that compounds of this class should be handled with care.[15][16] They are often categorized as harmful if swallowed and can cause skin and eye irritation.[16]

Caption: A standard workflow for the safe handling of laboratory chemicals.

Key Handling Precautions:

-

Engineering Controls: Always handle the solid powder or solutions within a certified chemical fume hood to prevent inhalation.[17]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[17]

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.

Storage and Stability

For long-term viability, proper storage is essential. Based on supplier recommendations for analogous compounds, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with temperatures between 2-8°C being ideal.

Significance in Drug Discovery

The true value of this compound lies in its application as a strategic intermediate in the synthesis of pharmacologically active agents.[1]

-

Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. It can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[2] The substituents at the C3 and C5 positions play a critical role in conferring potency and selectivity.

-

Structure-Activity Relationship (SAR):

-

The 3-methyl group provides a steric and electronic contribution that can enhance binding affinity or block unwanted metabolism at that position.

-

The 5-chloro group is an electron-withdrawing substituent that modulates the electronics of the ring system. It can also fill a hydrophobic pocket in a target protein or serve as a synthetic handle for further chemical modification through cross-coupling reactions.

-

-

Bioisosteric Replacement: As a bioisostere of indole, the indazole scaffold is present in numerous compounds undergoing clinical evaluation.[3] This substitution can overcome liabilities associated with indoles, such as oxidative metabolism, leading to improved drug-like properties.

Conclusion

This compound is more than just a chemical entry in a catalog; it is a highly valuable and strategically designed building block for modern chemical and pharmaceutical research. Its defined structure, accessible synthesis, and versatile reactivity make it an essential tool for scientists developing next-generation therapeutics. Understanding its core physical and chemical properties, as detailed in this guide, empowers researchers to fully leverage its potential in their discovery programs, from initial library synthesis to the optimization of lead candidates.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 945265-09-8 [m.chemicalbook.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. rsc.org [rsc.org]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

- 10. METHYL 5-CHLORO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. soc.chim.it [soc.chim.it]

- 14. Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

5-Chloro-3-methyl-1H-indazole molecular structure and weight

An In-Depth Technical Guide to 5-Chloro-3-methyl-1H-indazole: Synthesis, Characterization, and Applications

Foreword for the Modern Researcher

The indazole scaffold stands as a "privileged" structure in medicinal chemistry, a testament to its recurring role in a multitude of biologically active agents. Its unique bicyclic aromatic system, featuring a fusion of benzene and pyrazole rings, offers a versatile template for designing molecules that can interact with a wide array of biological targets, particularly protein kinases. This guide focuses on a key derivative, this compound, a compound of significant interest as a synthetic intermediate in drug discovery programs. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, structural properties, and strategic importance, grounded in the principles of organic and medicinal chemistry.

Section 1: Physicochemical and Structural Properties

This compound is a heterocyclic aromatic compound. The placement of the chloro group at the 5-position and the methyl group at the 3-position significantly influences its electronic properties and steric profile, making it a valuable building block for creating derivatives with specific target affinities.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 945265-09-8 | [1] |

| Molecular Formula | C₈H₇ClN₂ | |

| Molecular Weight | 166.61 g/mol | |

| Melting Point | 265 °C (recrystallized from ethanol) | [2][3] |

| Boiling Point | 318.6 ± 22.0 °C (Predicted) | [3] |

| Density | 1.351 g/cm³ (Predicted) | [3] |

| IUPAC Name | This compound |

Molecular Structure:

(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)

(Note: An illustrative, non-interactive image of the molecular structure would be placed here.)

The structure is characterized by the 1H-indazole tautomer, which is generally the more thermodynamically stable form. The nitrogen at position 1 (N1) bears a hydrogen atom, which can be readily substituted, providing a key handle for derivatization in synthetic workflows.

Section 2: Synthesis Methodology

Conceptual Workflow: Hydrazone Formation and Cyclization

The core of the synthesis relies on two fundamental steps:

-

Hydrazone Formation: The reaction begins with the condensation of a ketone (1-(5-chloro-2-hydrazinylphenyl)ethan-1-one) with a hydrazine source. This is a classic carbonyl chemistry reaction.

-

Intramolecular Cyclization: The resulting hydrazone intermediate undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the terminal nitrogen attacks the aromatic ring to form the pyrazole ring system of the indazole core. This is often promoted by acid or heat.

References

Unraveling the Anticancer Potential of 5-Chloro-3-methyl-1H-indazole: A Mechanistic Whitepaper

For Immediate Release

[City, State] – [Date] – This technical guide delves into the hypothesized mechanism of action of 5-Chloro-3-methyl-1H-indazole in cancer cells. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes current knowledge from structurally similar indazole and 5-chloro-indole derivatives to propose a scientifically grounded framework for its anticancer activity. This whitepaper is intended for researchers, scientists, and drug development professionals in the field of oncology.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors used in cancer therapy.[1][2] This guide posits that this compound likely exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of key oncogenic kinases, leading to the induction of apoptosis and cell cycle arrest. This hypothesis is built upon extensive research into analogous compounds that consistently demonstrate these activities. The subsequent sections will elaborate on the putative molecular targets, the downstream signaling consequences, and the experimental methodologies required to validate this proposed mechanism of action.

The Indazole Core: A Proven Pharmacophore in Oncology

Indazole-containing molecules have a well-established track record as potent anticancer agents.[2] Their rigid bicyclic structure allows for precise orientation of substituents to interact with the ATP-binding pockets of various protein kinases, leading to their inhibition.[1] Marketed drugs such as Axitinib and Pazopanib, which are indazole derivatives, underscore the clinical significance of this chemical class.[1] The introduction of a chloro group at the 5-position and a methyl group at the 3-position of the indazole ring in this compound is anticipated to modulate its binding affinity and selectivity for specific kinase targets.

Hypothesized Mechanism of Action: A Dual Assault on Cancer Cells

Based on the established activities of structurally related compounds, we propose a dual mechanism of action for this compound:

-

Kinase Inhibition: The primary mode of action is likely the inhibition of one or more protein kinases crucial for cancer cell survival and proliferation. Potential targets include Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and other serine/threonine kinases.[1]

-

Induction of Apoptosis: The downstream consequence of kinase inhibition is the activation of the intrinsic apoptotic pathway.

Putative Molecular Targets: The Kinase Connection

The indazole nucleus is a well-recognized "hinge-binding" motif, enabling potent inhibition of various kinases.[3] Studies on similar 5-chloro-indole derivatives have demonstrated potent inhibition of EGFR.[4] Furthermore, various indazole derivatives have shown inhibitory activity against a spectrum of oncogenic kinases, including BCR-ABL, FLT3, and PDGFRα.[5][6] It is plausible that this compound targets a similar profile of kinases, thereby disrupting the signaling cascades that drive tumor growth.

Signaling Pathways to Cell Death: The Apoptotic Cascade

Inhibition of pro-survival signaling pathways by this compound is expected to trigger apoptosis. Research on analogous indazole compounds has consistently shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in the execution of apoptosis.[4] Specifically, the activation of caspase-3, a key executioner caspase, is a frequently observed outcome.[4][7]

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

5-Chloro-3-methyl-1H-indazole: A Linchpin in Modern Medicinal Chemistry

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

The indazole nucleus is a prominent heterocyclic scaffold that has garnered immense attention in medicinal chemistry due to its versatile biological activities.[1][2] As a "privileged structure," its derivatives have been successfully developed into a range of therapeutics, particularly in oncology.[1] Among the vast library of indazole-based building blocks, 5-Chloro-3-methyl-1H-indazole stands out as a crucial starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth review of its synthesis, properties, and applications, with a focus on its role in the development of targeted kinase inhibitors.

The Indazole Scaffold: A Foundation for Kinase Inhibition

The 1H-indazole core is a bioisostere of purine, which allows it to mimic the adenine base of ATP and interact with the hinge region of the ATP-binding pocket of kinases.[3] This interaction is a cornerstone of its efficacy as a kinase inhibitor. The strategic placement of substituents on the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 5-chloro and 3-methyl substitutions on the indazole ring of the title compound provide a unique combination of electronic and steric properties that are advantageous for the synthesis of targeted therapeutics.

Synthesis of this compound

While various methods exist for the synthesis of the indazole core, a common and effective strategy for preparing 3-methyl-1H-indazoles involves the cyclization of an appropriately substituted hydrazone. A general representation of this synthetic approach is outlined below.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic Evolution of Substituted 1H-Indazoles

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core, a bicyclic aromatic heterocycle, has emerged from a rich history of chemical synthesis to become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a "privileged scaffold," forming the basis of numerous therapeutic agents across a spectrum of diseases. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1H-indazoles, details key synthetic methodologies from classical to contemporary, and examines their profound impact on drug discovery, with a focus on mechanism of action and structure-activity relationships.

I. Genesis of a Scaffold: The Historical Unveiling of 1H-Indazoles

The journey of the indazole ring system began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The pioneering work of German chemist Emil Fischer laid the foundation for what would become a vast and intricate field of study.

The Dawn of Indazole Chemistry: Fischer's Contribution

In a seminal publication in 1883, Emil Fischer reported the synthesis of a derivative of the indazole family, marking the first recorded entry into this class of compounds. While not the parent 1H-indazole itself, Fischer's work on the cyclization of ortho-hydrazinocinnamic acid derivatives was a critical first step, demonstrating the feasibility of constructing this novel bicyclic system. This early work, born from the systematic investigation of hydrazine derivatives, opened the door for future explorations into the synthesis and properties of indazoles.

Foundational Syntheses: The Classical Era

Following Fischer's initial discovery, the late 19th and early 20th centuries saw the development of several named reactions that became the bedrock of indazole synthesis for decades. These methods, while foundational, often required harsh reaction conditions and offered limited scope for substitution.

The Jacobsen Indazole Synthesis (1893): This method provides a direct route to the 1H-indazole core through the diazotization of N-acyl-o-toluidines. The reaction proceeds via the formation of a diazonium salt, followed by an intramolecular cyclization. The acidity of the medium plays a crucial role in the success of this reaction, with stronger acids generally favoring the cyclization.

Experimental Protocol: Jacobsen Indazole Synthesis

-

Step 1: Acetylation of o-Toluidine: o-Toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine. This protects the amino group and provides the necessary precursor for diazotization.

-

Step 2: Diazotization: The N-acetyl-o-toluidine is dissolved in a cold solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and treated with a solution of sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Step 3: Cyclization: The reaction mixture is then gently warmed, allowing the intramolecular cyclization to occur, leading to the formation of the 1H-indazole ring.

-

Step 4: Work-up and Purification: The reaction is quenched, and the product is extracted and purified, typically by recrystallization or chromatography.

The von Auwers Indazole Synthesis: This method involves the rearrangement of 2-acylphenylhydrazines to form 1H-indazoles. The reaction is typically acid-catalyzed and proceeds through a cyclization and dehydration mechanism. The nature of the acyl group can influence the reaction conditions and the final product.

The Davis-Beirut Reaction: While primarily known for the synthesis of 2H-indazoles, modifications of the Davis-Beirut reaction can also provide access to the 1H-indazole scaffold. The reaction involves the base-catalyzed cyclization of o-nitrobenzylamines. The mechanism proceeds through the formation of a key o-nitrosobenzylidene imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[1][2][3]

II. The Modern Synthesis Toolbox: Innovation and Efficiency

The limitations of classical methods, such as harsh conditions, low yields, and limited functional group tolerance, spurred the development of more sophisticated and versatile synthetic strategies in the latter half of the 20th century and into the 21st century. The advent of transition-metal catalysis, in particular, has revolutionized the synthesis of substituted 1H-indazoles, offering unprecedented control over regioselectivity and substrate scope.

A. Palladium-Catalyzed Cross-Coupling and C-H Activation Strategies

Palladium catalysis has become an indispensable tool for the construction of complex organic molecules, and the synthesis of 1H-indazoles is no exception. These methods often involve the formation of key C-N or N-N bonds under mild and efficient conditions.

Intramolecular Amination of Hydrazones: A powerful strategy for the synthesis of 3-substituted 1H-indazoles involves the palladium-catalyzed intramolecular C-H activation and amination of benzophenone tosylhydrazones.[4][5] This reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of an oxidant. The mechanism is believed to involve the directed C-H activation of the aryl ring, followed by intramolecular amination to form the indazole ring.[6]

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination of Hydrazones

-

Step 1: Hydrazone Formation: The appropriate benzophenone is reacted with tosylhydrazine to form the corresponding tosylhydrazone.

-

Step 2: Cyclization: The tosylhydrazone is dissolved in a suitable solvent (e.g., DMSO) and treated with a catalytic amount of a palladium(II) salt (e.g., Pd(OAc)₂) and an oxidant (e.g., Cu(OAc)₂ and AgOCOCF₃). The reaction is typically heated to facilitate the C-H activation and cyclization.

-

Step 3: Work-up and Purification: After completion, the reaction is worked up by extraction, and the desired 3-substituted 1H-indazole is purified by column chromatography.

B. Rhodium-Catalyzed C-H Activation and Annulation

Rhodium catalysts have also emerged as powerful tools for the synthesis of indazoles through C-H activation pathways. These reactions often exhibit high regioselectivity and functional group tolerance.

Annulation of Azobenzenes with Aldehydes: A notable example is the rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to afford N-aryl-2H-indazoles, which can be further functionalized to 1H-indazoles.[7][8] The reaction is initiated by the rhodium-catalyzed C-H activation of the azobenzene, followed by insertion of the aldehyde and subsequent cyclization.[9]

Azobenzene [label="Azobenzene"]; Aldehyde [label="Aldehyde"]; Rh_Catalyst [label="[Rh(III)] Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Rhodacyclic Intermediate"]; Intermediate2 [label="Aldehyde Insertion Product"]; Indazole [label="N-Aryl-2H-Indazole"];

Azobenzene -> Intermediate1 [label="C-H Activation"]; Rh_Catalyst -> Intermediate1; Intermediate1 -> Intermediate2 [label="Aldehyde Insertion"]; Aldehyde -> Intermediate2; Intermediate2 -> Indazole [label="Cyclization & Aromatization"]; }

C. Cycloaddition Reactions

[3+2] Cycloaddition reactions have provided a convergent and efficient route to the 1H-indazole core. These methods involve the reaction of a three-atom component with a two-atom component to form the five-membered pyrazole ring of the indazole system.

Arynes and Hydrazones/Nitrile Imines: The reaction of in situ generated arynes with hydrazones or nitrile imines offers a rapid and versatile method for the synthesis of substituted 1H-indazoles. The aryne acts as the two-atom component, while the hydrazone or nitrile imine provides the three-atom fragment. This approach allows for the introduction of a wide range of substituents at various positions of the indazole ring.

Start [label="Starting Materials\n(e.g., o-toluidine, benzophenone)"]; Reaction [label="Chemical Synthesis\n(e.g., Jacobsen, Pd-catalyzed)"]; Workup [label="Reaction Work-up\n(Extraction, Washing)"]; Purification [label="Purification\n(Chromatography, Recrystallization)"]; Analysis [label="Characterization\n(NMR, MS, HPLC)"]; Final [label="Pure Substituted\n1H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction [label="Reagents & Conditions"]; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> Final; }

III. The Privileged Scaffold in Action: Medicinal Chemistry of 1H-Indazoles

The unique structural features of the 1H-indazole ring, including its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with the indole nucleus, have made it a highly sought-after scaffold in drug discovery. A multitude of substituted 1H-indazoles have been developed as potent and selective inhibitors of various biological targets, leading to the approval of several life-saving drugs.

A. Indazoles as Kinase Inhibitors in Oncology

Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 1H-indazole scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.

Axitinib (Inlyta®): A VEGFR Inhibitor: Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[10][11] By blocking the ATP-binding site of these receptors, axitinib inhibits downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[12] Axitinib is approved for the treatment of advanced renal cell carcinoma.

VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR"]; Axitinib [label="Axitinib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAS [label="RAS"]; PKC [label="PKC"]; AKT [label="AKT"]; RAF [label="RAF"]; MEK [label="MEK"]; ERK [label="ERK"]; Angiogenesis [label="Angiogenesis, Cell Proliferation,\nCell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

VEGF -> VEGFR; Axitinib -> VEGFR [label="Inhibits", arrowhead=tee]; VEGFR -> PLCg; VEGFR -> PI3K; VEGFR -> RAS; PLCg -> PKC; PI3K -> AKT; RAS -> RAF -> MEK -> ERK; PKC -> Angiogenesis; AKT -> Angiogenesis; ERK -> Angiogenesis; }

Niraparib (Zejula®): A PARP Inhibitor: Niraparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are involved in DNA repair.[13][14] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[15] Niraparib is used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.

SSB [label="Single-Strand DNA Break"]; PARP [label="PARP"]; Niraparib [label="Niraparib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER [label="Base Excision Repair"]; DSB [label="Double-Strand DNA Break\n(during replication)"]; HR [label="Homologous Recombination\n(BRCA1/2 proficient)"]; Cell_Death [label="Cell Death\n(BRCA1/2 deficient)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

SSB -> PARP [label="Recruitment"]; Niraparib -> PARP [label="Inhibits & Traps", arrowhead=tee]; PARP -> BER; BER -> DNA_Repair; SSB -> DSB [label="Replication Fork Collapse"]; DSB -> HR; HR -> DNA_Repair; DSB -> Cell_Death [label="Synthetic Lethality"]; }

B. Indazoles in Other Therapeutic Areas

The versatility of the 1H-indazole scaffold extends beyond oncology. Substituted indazoles have shown promise in a variety of other therapeutic areas.

Granisetron (Kytril®): A 5-HT₃ Receptor Antagonist: Granisetron is a selective antagonist of the serotonin 5-HT₃ receptor.[16][17] These receptors are involved in the vomiting reflex, and their blockade by granisetron makes it an effective antiemetic agent, particularly for the prevention of nausea and vomiting associated with chemotherapy and radiotherapy.[18]

Serotonin [label="Serotonin (5-HT)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="5-HT3 Receptor"]; Granisetron [label="Granisetron", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Vagal_Afferents [label="Vagal Afferents"]; CTZ [label="Chemoreceptor Trigger Zone"]; Vomiting_Center [label="Vomiting Center"]; Emesis [label="Nausea & Vomiting", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Serotonin -> Receptor; Granisetron -> Receptor [label="Antagonizes", arrowhead=tee]; Receptor -> Vagal_Afferents; Receptor -> CTZ; Vagal_Afferents -> Vomiting_Center; CTZ -> Vomiting_Center; Vomiting_Center -> Emesis; }

Quantitative Data on the Bioactivity of 1H-Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity of selected 1H-indazole derivatives against various human cancer cell lines, highlighting the potent cytotoxicity of this class of compounds.[19][20][21][22]

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative A | A549 (Lung) | 5.19 ± 0.29 | [19] |

| K562 (Leukemia) | 8.21 ± 0.56 | [19] | |

| PC-3 (Prostate) | 6.12 ± 0.10 | [19] | |

| Hep-G2 (Liver) | 5.62 ± 1.76 | [19] | |

| Indazole Derivative B | A-549 (Lung) | 0.80 ± 0.12 | [20] |

| MCF-7 (Breast) | 1.50 ± 0.25 | [20] | |

| Panc-1 (Pancreatic) | 3.20 ± 0.45 | [20] | |

| HT-29 (Colon) | 3.90 ± 0.50 | [20] | |

| Indazole Derivative C | K562 (Leukemia) | 5.15 | [21] |

| A549 (Lung) | > 50 | [21] | |

| PC-3 (Prostate) | > 50 | [21] | |

| Hep-G2 (Liver) | > 50 | [21] | |

| Indazole Derivative D | MCF-7 (Breast) | <0.1 | [22] |

| A549 (Lung) | <0.1 | [22] |

IV. Conclusion and Future Perspectives

From its humble beginnings in the 19th century, the 1H-indazole scaffold has undergone a remarkable transformation, evolving from a synthetic curiosity to a cornerstone of modern drug discovery. The development of innovative synthetic methodologies, particularly those based on transition-metal catalysis, has provided chemists with the tools to construct a vast array of substituted indazoles with unprecedented efficiency and control. This has, in turn, fueled the discovery of numerous clinically important drugs that target a wide range of diseases.

The future of 1H-indazole chemistry remains bright. The continued exploration of novel synthetic methods, including C-H activation and functionalization, will undoubtedly lead to the discovery of even more efficient and sustainable routes to this privileged scaffold. Furthermore, the application of computational chemistry and machine learning will accelerate the design and optimization of new indazole-based drug candidates with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the versatile and enduring 1H-indazole scaffold is poised to play an even more significant role in the development of the next generation of life-saving medicines.

V. References

-

Avila, B., El-Dakdouki, M. H., Nazer, M. Z., Harrison, J. G., & Kurth, M. J. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron Letters, 53(48), 6475-6478. --INVALID-LINK--

-

Avila, B., El-Dakdouki, M. H., Nazer, M. Z., Harrison, J. G., & Kurth, M. J. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron Letters, 53(48), 6475-6478. --INVALID-LINK--

-

Wikipedia. (n.d.). Davis–Beirut reaction. In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

-

BenchChem. (2025). A Comparative Guide to Indazole Synthesis: Nitrosation versus Modern Methodologies. --INVALID-LINK--

-

Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-catalyzed indazole synthesis by C-H bond functionalization and cyclative capture. Journal of the American Chemical Society, 135(19), 7122–7125. --INVALID-LINK--

-

BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. --INVALID-LINK--

-

Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. --INVALID-LINK--

-

Lu, H., et al. (2022). Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies. The Journal of Pharmacology and Experimental Therapeutics, 381(2), 131-146. --INVALID-LINK--

-

Avila, B., et al. (2012). Acid and base catalyzed Davis-Beirut reaction: Experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron Letters, 53(48), 6475-6478. --INVALID-LINK--

-

ResearchGate. (n.d.). Davis–Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N -Aryl 2 H -Indazoles. --INVALID-LINK--

-

Lian, Y., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122-7125. --INVALID-LINK--

-

Kim, J. Y., et al. (2014). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. Organic Letters, 16(19), 5024-5027. --INVALID-LINK--

-

Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(16), 3057-3060. --INVALID-LINK--

-

Inamoto, K., et al. (2007). Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. Organic Letters, 9(16), 3057-3060. --INVALID-LINK--

-

ClinPGx. (n.d.). VEGF Signaling Pathway. --INVALID-LINK--

-

Lian, Y., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122-7125. --INVALID-LINK--

-

ResearchGate. (n.d.). Niraparib converts the predominantly PARP1-dependent recruitment of PARP2 to direct trapping of PARP2 at the DNA. --INVALID-LINK--

-

Kim, J. Y., et al. (2014). Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes. Organic Letters, 16(19), 5024-5027. --INVALID-LINK--

-

Organic Syntheses. (n.d.). Indazole. --INVALID-LINK--

-

Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. Bioorganic Chemistry, 123, 105771. --INVALID-LINK--

-

Inamoto, K., et al. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters, 9(16), 3057-3060. --INVALID-LINK--

-

ResearchGate. (n.d.). 5-HT3R antagonists. Granisetron and Lerisetron are shown along with the...--INVALID-LINK--

-

Study Mind. (n.d.). Organic Synthesis: Aliphatic Compounds (A-Level Chemistry). --INVALID-LINK--

-

ResearchGate. (n.d.). Treatment with axitinib selectively inhibits vascular endothelial growth factor (VEGF)-driven angiogenesis. --INVALID-LINK--

-

Biotage. (2019, November 8). Organic Chemistry Workflow – Typical Steps and Equipment. --INVALID-LINK--

-

ResearchGate. (n.d.). Structure of four PARP inhibitors currently in clinical use. (A) Olaparib, (B) niraparib, (C) rucaparib, and (D) talazoparib. --INVALID-LINK--

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. --INVALID-LINK--

-

Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Angewandte Chemie International Edition, 44(27), 4046-4048. --INVALID-LINK--

-

Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. --INVALID-LINK--

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--

-

ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

-

ResearchGate. (n.d.). Model for STING pathway activation in response to PARP inhibitors in ovarian cancer. --INVALID-LINK--

-

INLYTA® (axitinib). (n.d.). Mechanism Of Action. --INVALID-LINK--

-

Goncharova, E. A., et al. (2013). Pharmacological targeting of VEGFR signaling with axitinib inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis. American Journal of Physiology-Lung Cellular and Molecular Physiology, 305(10), L715-L724. --INVALID-LINK--

-

Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate?. --INVALID-LINK--

-

Liu, J., et al. (2020). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research, 13(1), 1-11. --INVALID-LINK--

-

Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6433. --INVALID-LINK--

-

Save My Exams. (2025, June 24). Organic Synthesis (AQA A Level Chemistry): Revision Note. --INVALID-LINK--

-

Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540. --INVALID-LINK--

-

International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. --INVALID-LINK--

-

Park, A., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6056-6066. --INVALID-LINK--

-

Smith, H. S. (2011). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. Annals of palliative medicine, 1(2), 115-120. --INVALID-LINK--

-

Chen, G., Shaughnessy, E. A., & Daugulis, O. (2009). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Israel Journal of Chemistry, 49(1), 43-53. --INVALID-LINK--

-

Wikipedia. (n.d.). Serotonin. In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Serotonin 5-HT3 Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. --INVALID-LINK--

-

Organic Syntheses. (n.d.). A procedure for the synthesis of cyclohexyltrimethoxysilane. --INVALID-LINK--

-

Arches. (n.d.). Investigations into the synthesis of Indazole. --INVALID-LINK--

-

Chemistry LibreTexts. (2021, June 19). 1.1: READING, DRAWING AND UNDERSTANDING; THE POWER OF VISUALIZATION. --INVALID-LINK--

-

Organic Syntheses. (n.d.). A procedure for the synthesis of a diazonium salt. --INVALID-LINK--

References

- 1. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Access to 3-Acyl-(2H)-indazoles via Rh(III)-Catalyzed C-H Addition and Cyclization of Azobenzenes with α-Keto Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. inlyta.pfizerpro.com [inlyta.pfizerpro.com]

- 11. Pharmacological targeting of VEGFR signaling with axitinib inhibits Tsc2-null lesion growth in the mouse model of lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 14. ijsdr.org [ijsdr.org]

- 15. researchgate.net [researchgate.net]

- 16. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 17. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Serotonin - Wikipedia [en.wikipedia.org]

- 19. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. b.aun.edu.eg [b.aun.edu.eg]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

5-Chloro-3-methyl-1H-indazole: A Bioisosteric Master Key for Unlocking Novel Kinase Inhibitor Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the indole scaffold has long been a cornerstone in the design of kinase inhibitors. However, its inherent metabolic liabilities often present significant hurdles in drug development. This guide introduces 5-Chloro-3-methyl-1H-indazole as a strategic bioisosteric replacement for the indole moiety. We will explore the chemical rationale, synthesis, and comparative advantages of this substitution, providing a technical framework for its application in the design of next-generation kinase inhibitors with enhanced drug-like properties.

The Indole Enigma in Kinase Inhibition and the Rise of Bioisosterism

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1] Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an effective pharmacophore for engaging the ATP-binding site of kinases.

However, the indole nucleus is often susceptible to oxidative metabolism, primarily at the C2 and C3 positions of the pyrrole ring. This metabolic instability can lead to poor pharmacokinetic profiles, including high clearance and the formation of reactive metabolites. To overcome these limitations, medicinal chemists often turn to the principle of bioisosterism, the replacement of a functional group with another that retains the desired biological activity while improving physicochemical or pharmacokinetic properties.[2]

Indazoles have emerged as highly effective bioisosteres of indoles.[3] The replacement of the CH group at the 1-position of the indole with a nitrogen atom to form the indazole ring system can significantly alter the molecule's electronic properties and metabolic stability, often for the better.[4]

This guide focuses on a specific and highly valuable indazole analog: This compound . We will dissect its unique properties and demonstrate its potential as a superior alternative to the traditional indole scaffold in kinase inhibitor design.

Unveiling this compound: A Comparative Analysis

The strategic placement of the chloro and methyl groups on the indazole core imparts a unique set of physicochemical properties that are advantageous for drug design.

Physicochemical Properties: A Head-to-Head Comparison

While direct experimental data for a single compound and its exact this compound bioisostere is not always available in a single publication, we can compile and compare the properties of representative indole and 5-chloro-indazole cores.

| Property | Indole | 5-Chloro-1H-indazole | This compound (Predicted) | Rationale for Advantage |

| Molecular Weight | 117.15 g/mol | 152.58 g/mol [5] | 166.61 g/mol | Minimal increase in molecular weight, adhering to principles of ligand efficiency. |

| logP (Lipophilicity) | ~2.1 | ~2.8[5] | ~2.5-3.0 | The chloro group increases lipophilicity, which can enhance membrane permeability and cell penetration. |

| pKa (Acidity of N-H) | ~17 | ~13.9 | ~13.20[6] | The indazole N-H is more acidic than the indole N-H, which can alter hydrogen bonding interactions with the target protein. |

| Metabolic Stability | Prone to oxidation | Generally more resistant to oxidative metabolism | The 3-methyl group can block a potential site of metabolism, further enhancing stability. |

The increased lipophilicity and altered pKa of this compound can lead to improved target engagement and a more favorable pharmacokinetic profile.

Structural and Electronic Rationale

The substitution of a carbon atom in the five-membered ring of indole with a nitrogen atom to form indazole has profound electronic consequences. The indazole ring is more electron-deficient than the indole ring, which can influence its interaction with the kinase hinge region. The 5-chloro substituent further modulates the electronic character of the aromatic ring through its electron-withdrawing inductive effect.

Synthesis of this compound: A Practical Approach

Proposed Synthetic Protocol

Step 1: Diazotization of 4-chloro-2-ethylaniline

-

Dissolve 4-chloro-2-ethylaniline (1 equivalent) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour to ensure complete diazotization.

Step 2: Intramolecular Cyclization (Jacobsen Indazole Synthesis)

-

Slowly warm the solution containing the diazonium salt to room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC until the starting material is consumed. The cyclization is often accompanied by the evolution of nitrogen gas.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

-

Collect the solid by filtration and wash with water.

-

Dry the crude product under vacuum.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data would include characteristic signals for the aromatic protons, the methyl group, and the N-H proton, as well as a molecular ion peak corresponding to the correct mass.

A Case Study: Bioisosteric Replacement in a Hypothetical Kinase Inhibitor

To illustrate the practical application of this compound, let's consider a hypothetical kinase inhibitor based on an indole scaffold.

Parent Indole-based Inhibitor (Compound A)

Imagine a potent kinase inhibitor, "IndoKinib," with an IC50 of 10 nM against a target kinase. However, it suffers from rapid metabolic degradation, leading to a short half-life in vivo.

Bioisosteric Analog (Compound B)

By replacing the indole core of IndoKinib with this compound, we generate "IndazoKinib."

Visualizing the Bioisosteric Switch

Caption: Bioisosteric replacement of an indole core with this compound.

Predicted Advantages of "IndazoKinib"

-

Improved Metabolic Stability: The indazole core is inherently more resistant to oxidative metabolism. The 3-methyl group further blocks a potential site of oxidation.

-

Enhanced Potency: The altered electronic properties and hydrogen bonding capacity of the indazole N-H may lead to a more favorable interaction with the kinase hinge region, potentially increasing potency.

-

Favorable Pharmacokinetics: The combination of increased metabolic stability and potentially enhanced cell permeability due to the chloro group could lead to improved oral bioavailability and a longer half-life.

Experimental Workflow for Comparative Evaluation

To empirically validate the advantages of the bioisosteric switch, a series of in vitro and in vivo experiments are necessary.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

-

Recombinant target kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., HEPES buffer with MgCl₂, DTT, and a surfactant)

-

Test compounds (IndoKinib and IndazoKinib) dissolved in DMSO

-

Detection reagents (e.g., phosphospecific antibody and a secondary detection system)

-

Microtiter plates

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add the kinase and peptide substrate to the wells of the microtiter plate.

-

Add the test compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Add the detection reagents to quantify the amount of phosphorylated substrate.

-

Measure the signal using a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Comparative Biological Evaluation

Caption: Experimental workflow for the comparative evaluation of indole vs. indazole bioisosteres.

Conclusion: A Call to Innovation

This compound represents a powerful and underutilized tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and enhanced metabolic stability make it an attractive bioisosteric replacement for the indole scaffold in the design of novel kinase inhibitors. By providing a practical synthetic route and a clear experimental framework for its evaluation, this guide aims to empower researchers to explore the full potential of this versatile building block. The strategic implementation of this compound in drug discovery programs has the potential to accelerate the development of safer and more effective targeted therapies.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C9H7ClN2O2 | CID 12689369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 945265-09-8 [m.chemicalbook.com]

Spectroscopic Blueprint of 5-Chloro-3-methyl-1H-indazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Chloro-3-methyl-1H-indazole (CAS No. 945265-09-8).[1] As a key heterocyclic scaffold in medicinal chemistry and materials science, a thorough understanding of its spectral properties is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. Due to the limited availability of public, peer-reviewed experimental spectra for this specific molecule, this guide leverages expert analysis of closely related analogues and predictive methodologies to establish a reliable spectroscopic blueprint. We will dissect the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for researchers and drug development professionals.

Introduction: The Indazole Core and the Need for Spectroscopic Rigor

The indazole moiety is a privileged bicyclic heteroaromatic system, serving as the core of numerous pharmacologically active agents, including kinase inhibitors and anti-emetics. The specific substitution pattern of this compound imparts a unique combination of lipophilicity and electronic properties, making it a valuable building block in drug discovery pipelines.

Accurate characterization of such molecules is the bedrock of scientific integrity. Spectroscopic techniques provide a non-destructive window into the molecular architecture, confirming identity and ensuring the purity of materials used in further studies. This guide establishes the expected spectroscopic signature of this compound, empowering scientists to confidently identify and utilize this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the indazole ring is employed. The chlorine atom is positioned at C5, and the methyl group is at C3.

Caption: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The following predictions are based on established substituent effects on the indazole scaffold, drawing from data on related compounds such as 5-chloro-1H-indazole and 3-methyl-1H-indazole.[2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons, the methyl group protons, and the N-H proton. The solvent of choice for analysis would typically be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| N1-H | 10.0 - 12.5 | Broad Singlet | - | Typical for indazole N-H protons; exchangeable with D₂O. |

| H7 | ~7.65 | Doublet | J ≈ 0.9 Hz | Exhibits a small meta-coupling to H6. |

| H4 | ~7.55 | Doublet | J ≈ 8.8 Hz | Ortho-coupling to H6. |

| H6 | ~7.20 | Doublet of Doublets | J ≈ 8.8, 0.9 Hz | Ortho-coupling to H4 and meta-coupling to H7. |

| 3-CH₃ | ~2.50 | Singlet | - | Aliphatic methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the seven carbons of the bicyclic core and the one methyl carbon. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the electron-donating nature of the methyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~144 | Carbon bearing the methyl group, deshielded by adjacent nitrogen. |

| C7a | ~140 | Bridgehead carbon adjacent to N1. |

| C3a | ~129 | Bridgehead carbon adjacent to C3. |

| C5 | ~127 | Carbon directly attached to the electronegative chlorine atom. |

| C4 | ~122 | Aromatic carbon ortho to the chloro substituent. |

| C6 | ~121 | Aromatic carbon meta to the chloro substituent. |

| C7 | ~111 | Aromatic carbon shielded by the pyrazole ring. |

| 3-CH₃ | ~12 | Typical chemical shift for a methyl group on an sp² carbon. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Signal average for 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).

-

Set a spectral width of approximately 240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Signal average for 1024 scans or more to obtain sufficient signal intensity.

-

-